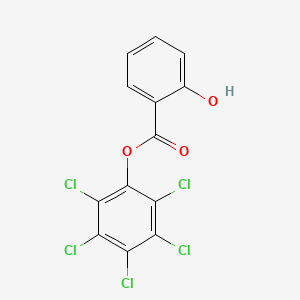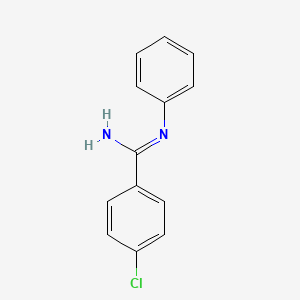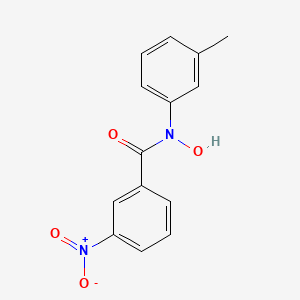![molecular formula C10H21O4Sb B14674872 [Acetyloxy(triethyl)-lambda5-stibanyl] acetate CAS No. 40087-49-8](/img/structure/B14674872.png)
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate: is an organoantimony compound characterized by the presence of an antimony atom bonded to three ethyl groups and two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate typically involves the reaction of triethylantimony with acetic anhydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
(C2H5)3Sb+2(CH3CO)2O→(C2H5)3Sb(OCOCH3)2+2CH3COOH
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate can undergo oxidation reactions, leading to the formation of antimony(V) compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony compounds.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed:
Oxidation: Antimony(V) oxides and other higher oxidation state compounds.
Reduction: Triethylantimony and other lower oxidation state compounds.
Substitution: Compounds with different ligands replacing the acetate groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: Research is ongoing to explore the antimicrobial properties of organoantimony compounds, including this compound.
Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases caused by resistant microorganisms.
Industry:
Polymer Additives: this compound is used as an additive in the production of polymers to enhance their properties.
Coatings: The compound is explored for use in coatings to provide antimicrobial and protective properties.
Mécanisme D'action
The mechanism of action of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with essential cellular processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Triethylantimony: A related compound with similar chemical properties but lacking the acetate groups.
Antimony(V) acetate: Another organoantimony compound with different ligands and oxidation state.
Uniqueness:
Chemical Structure: The presence of both triethyl and acetate groups in [Acetyloxy(triethyl)-lambda5-stibanyl] acetate gives it unique reactivity and properties compared to other organoantimony compounds.
Applications: Its potential use in diverse fields such as catalysis, materials science, and medicine highlights its versatility and importance in scientific research.
Propriétés
Numéro CAS |
40087-49-8 |
|---|---|
Formule moléculaire |
C10H21O4Sb |
Poids moléculaire |
327.03 g/mol |
Nom IUPAC |
[acetyloxy(triethyl)-λ5-stibanyl] acetate |
InChI |
InChI=1S/2C2H4O2.3C2H5.Sb/c2*1-2(3)4;3*1-2;/h2*1H3,(H,3,4);3*1H2,2H3;/q;;;;;+2/p-2 |
Clé InChI |
LIUXNIXGDVIMFS-UHFFFAOYSA-L |
SMILES canonique |
CC[Sb](CC)(CC)(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


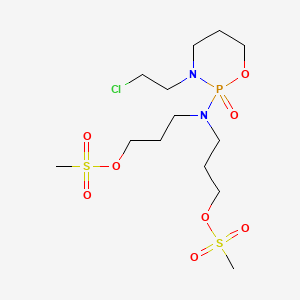
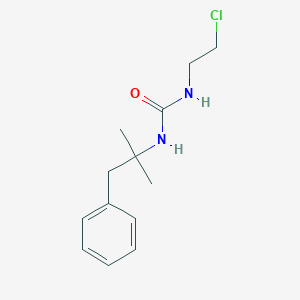

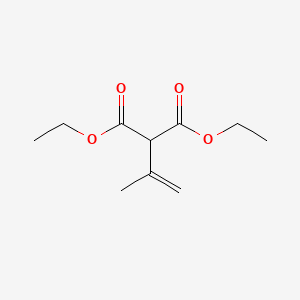

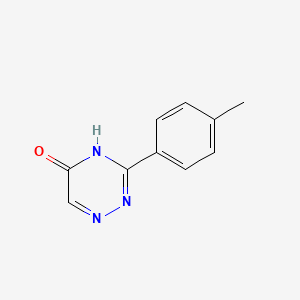
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
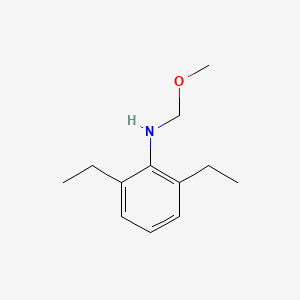

![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
